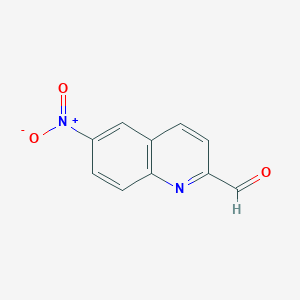
6-Nitroquinoline-2-carbaldehyde
Übersicht
Beschreibung
6-Nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6N2O3 . It has a molecular weight of 202.17 and is characterized by a nitro group attached to a quinoline ring .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Nitroquinoline-2-carbaldehyde, has been a subject of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 6-Nitroquinoline-2-carbaldehyde consists of a quinoline ring with a nitro group and a carbaldehyde group attached . The exact structure can be found in chemical databases like ChemSpider .
Chemical Reactions Analysis
Quinolinecarbaldehydes, including 6-Nitroquinoline-2-carbaldehyde, have been found to react with arenes under superelectrophilic activation . These reactions lead to the formation of various quinoline derivatives .
Physical And Chemical Properties Analysis
6-Nitroquinoline-2-carbaldehyde has a boiling point of 410.8°C at 760 mmHg and a melting point of 188-189°C . It has a density of 1.441g/cm3 .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Quinoline derivatives, including 2-chloro-6-nitroquinoline-3-carbaldehyde, have shown excellent corrosion inhibition properties for mild steel in hydrochloric acid solution. The adsorption of these derivatives on metal surfaces follows the Langmuir adsorption model, and they behave as mixed-type inhibitors, increasing polarization resistance and decreasing double layer capacitance, thereby protecting metal against dissolution (Lgaz et al., 2017).
Chemical Synthesis and Biological Evaluation : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including their synthesis and reactions to construct fused or binary quinoline-cord heterocyclic systems, has been extensively studied. This includes their biological evaluation and synthetic applications (Hamama et al., 2018).
Organic Chemistry Applications : Quinoline derivatives have been used in the improved preparation of other complex organic molecules, such as 8-amino-7-quinolinecarbaldehyde and 1-amino-2-naphthalenecarbaldehyde, through various chemical processes including the Friedländer condensation (Riesgo et al., 1996).
Synthesis of Complex Organic Compounds : The synthesis of complex organic compounds like aaptamine from quinoline derivatives has been explored, demonstrating the versatility of these compounds in organic synthesis (Bałczewski et al., 1990).
Catalysis and Organic Synthesis : Quinoline derivatives have been used in catalysis, particularly in enantioselective construction of functionalized organic compounds with multiple stereocenters (Ping et al., 2017).
DNA and Protein Interactions : Studies on nickel(II) complexes of quinoline derivatives have shown that they can interact with DNA and proteins, which could have implications in the field of biochemistry and pharmacology (Ramachandran et al., 2012).
Genotoxicity and Mutagenesis : 4-Nitroquinoline 1-oxide, a related compound, is used in genotoxicity assays due to its mutagenic and carcinogenic properties. It induces mutations through the formation of bulky purine adducts, which has been studied in various organisms including fungi and bacteria (Brüsehafer et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-nitroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUDHYSDNNTOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405702 | |
| Record name | 6-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinoline-2-carbaldehyde | |
CAS RN |
59500-67-3 | |
| Record name | 6-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


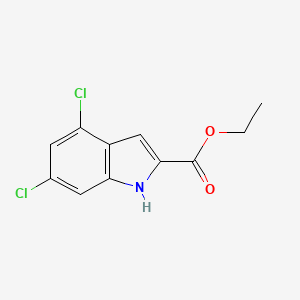


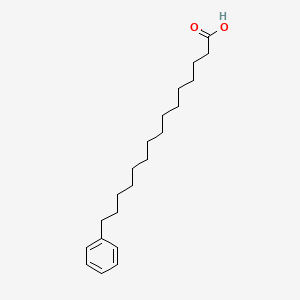
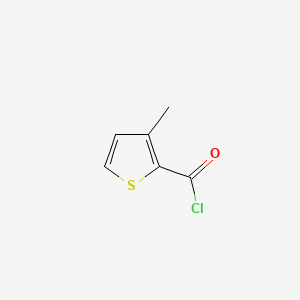
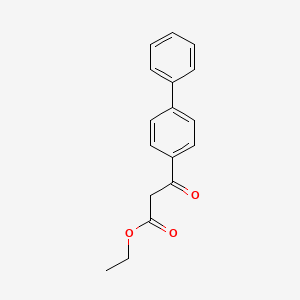
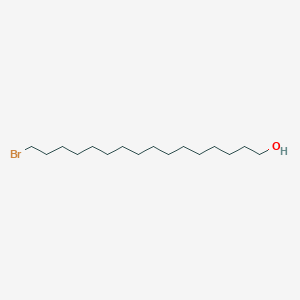
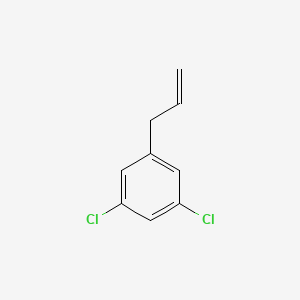
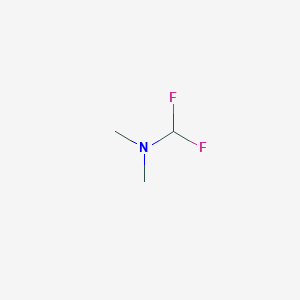
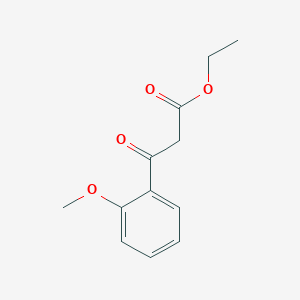
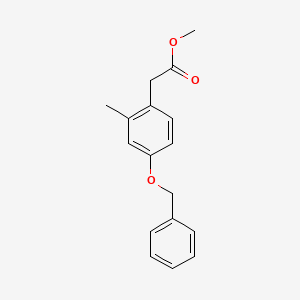

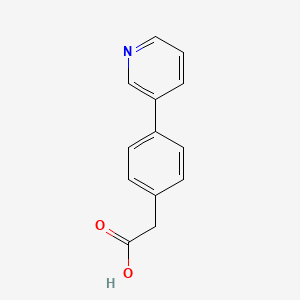
![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)